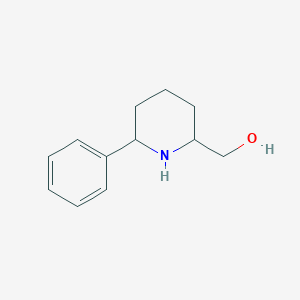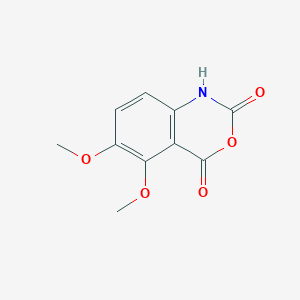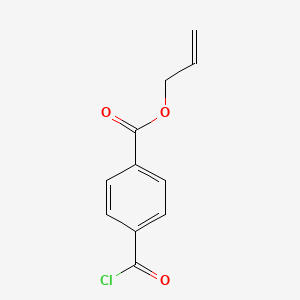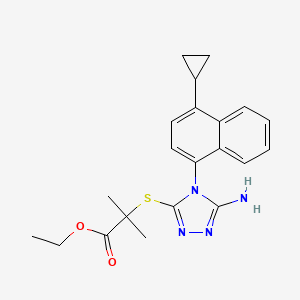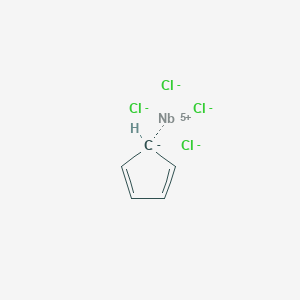
Cyclopentadienylniobium(V) tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅NbCl₄. It is a member of the metallocene family, which consists of compounds containing a metal sandwiched between two cyclopentadienyl anions. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadienylniobium(V) tetrachloride can be synthesized through the reaction of niobium pentachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Dissolving niobium pentachloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding cyclopentadiene to the solution.
- Allowing the reaction to proceed at a controlled temperature, usually around room temperature.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: While the laboratory synthesis of cyclopentadienyl niobium tetrachloride is well-documented, industrial production methods are less common due to the specialized nature of the compound. similar principles apply, with a focus on maintaining an inert atmosphere and controlling reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadienylniobium(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by adding other ligands directly to the reaction mixture.
Major Products Formed:
Oxidation: Niobium pentachloride (NbCl₅) and other higher oxidation state niobium compounds.
Reduction: Niobium trichloride (NbCl₃) and other lower oxidation state niobium compounds.
Substitution: Various cyclopentadienyl niobium complexes with different ligands.
Applications De Recherche Scientifique
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the context of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into the potential use of cyclopentadienyl niobium tetrachloride in developing new pharmaceuticals, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
Cyclopentadienylniobium(V) tetrachloride can be compared with other metallocenes, such as:
- Cyclopentadienyl titanium trichloride (CpTiCl₃)
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄)
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄)
Uniqueness: this compound is unique due to its specific electronic configuration and the stability provided by the cyclopentadienyl ligand. This stability allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.
Comparaison Avec Des Composés Similaires
- Cyclopentadienyl titanium trichloride (CpTiCl₃): Used in similar catalytic applications but with different reactivity due to the titanium center.
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄): Known for its use in polymerization reactions.
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄): Exhibits unique reactivity due to the larger atomic size of tantalum.
Propriétés
Formule moléculaire |
C5H5Cl4Nb |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;niobium(5+);tetrachloride |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q-1;;;;;+5/p-4 |
Clé InChI |
SWDAPTYDZYVMGV-UHFFFAOYSA-J |
SMILES canonique |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8323991.png)
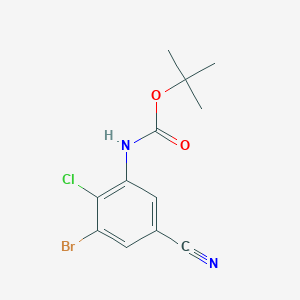
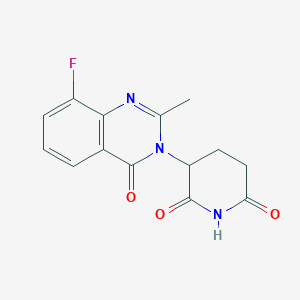
![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)
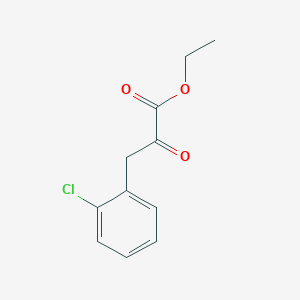
![3-[(2-Methyl-1-pyrrolidinyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8324046.png)
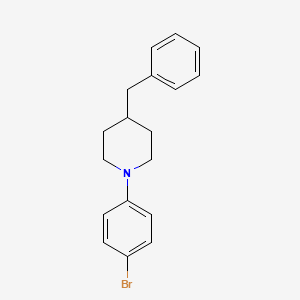
![(3S)-1-[(2-Hydroxyphenyl)acetyl]pyrrolidin-3-ol](/img/structure/B8324056.png)
